2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives in the presence of a catalyst such as nickel. This process typically requires specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: A structurally similar compound with different functional groups.
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Another related compound with a methoxy group at a different position.
Uniqueness
2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-4-2-3-8-7-12(15,11(13)14)6-5-9(8)10/h2-4,15H,5-7H2,1H3,(H,13,14) |
InChI Key |
RLHPQDLCYSKKQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)(C(=O)O)O |
Origin of Product |
United States |
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